Product packaging for Aminocarb(Cat. No.:CAS No. 2032-59-9)

Aminocarb

Cat. No.: B1665979
CAS No.: 2032-59-9
M. Wt: 208.26 g/mol
InChI Key: IMIDOCRTMDIQIJ-UHFFFAOYSA-N
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Description

Aminocarb ( 2032-59-9) is a carbamate insecticide that was historically used in forestry to control pests like the spruce budworm and other lepidopterous larvae . Its primary mode of action is as a non-systemic acetylcholinesterase (AChE) inhibitor, which disrupts nerve function in target insects . This compound is now considered obsolete for agricultural use and is not approved under modern regulatory frameworks such as EC 1107/2009 . As such, it serves as a valuable compound in environmental fate studies, toxicological research, and as a model analyte in the development of analytical methods. From a research perspective, this compound is a white to beige crystalline solid with a melting point of approximately 93-95 °C . It is moderately soluble in water and has a low octanol-water partition coefficient (Log P of 1.90), indicating low potential for bioaccumulation . In the environment, it is moderately mobile in soil and is non-persistent, with a typical aerobic soil DT₅₀ of 6 days . This product is intended for research purposes only. This compound is highly toxic if swallowed or absorbed through the skin and is a known cholinesterase inhibitor, which can cause severe effects on the nervous system, including convulsions and respiratory failure . Appropriate safety precautions, including the use of personal protective equipment (PPE), are essential when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B1665979 Aminocarb CAS No. 2032-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(dimethylamino)-3-methylphenyl] N-methylcarbamate
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InChI

InChI=1S/C11H16N2O2/c1-8-7-9(15-11(14)12-2)5-6-10(8)13(3)4/h5-7H,1-4H3,(H,12,14)
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InChI Key

IMIDOCRTMDIQIJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)NC)N(C)C
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Molecular Formula

C11H16N2O2
Record name AMINOCARB
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DSSTOX Substance ID

DTXSID7022172
Record name Aminocarb
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Molecular Weight

208.26 g/mol
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Physical Description

White solid; [ICSC] Colorless solid; [MSDSonline], WHITE CRYSTALS.
Record name Aminocarb
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Solubility

SLIGHTLY SOL IN WATER; SOL IN POLAR ORG SOLVENTS; MODERATELY SOL IN AROMATIC SOLVENTS, water solubility = 915 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 0.09 (very poor)
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 7.2
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Vapor Pressure

0.00000188 [mmHg], Vapor pressure, Pa at 20 °C: 0.0023
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Color/Form

WHITE CRYSTALLINE SOLID, TAN CRYSTALS

CAS No.

2032-59-9
Record name Aminocarb
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Record name Aminocarb [BSI:ISO]
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Melting Point

93-94 °C, 93 °C
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Environmental Fate and Transport of Aminocarb

Environmental Persistence and Dissipation Mechanisms

Aminocarb is generally considered labile, dissipating rapidly under normal environmental conditions. inchem.org

Degradation Kinetics and Half-Life Determination

The rate at which this compound degrades varies significantly depending on the environmental matrix.

In aquatic environments, this compound undergoes rapid degradation, influenced by factors such as pH and microbial activity. In buffered solutions, its stability is inversely related to pH and temperature. At pH 4, the half-life of this compound can exceed 127 days, whereas at pH 7, it ranges between 5 and 11 days. Under highly alkaline conditions (pH 9), the half-life is less than 1 day. inchem.org

Studies in natural waters have shown varied degradation rates. In pond water, a half-life of 28.5 days has been observed under normal environmental conditions. inchem.org In a pond water/soil study, this compound exhibited a half-life of 3.5 days. inchem.org Following simulated aerial application, half-lives of 4.4 days in pond water and 8.7 days in stream water were recorded. inchem.org In a creek water sample from Moncton, New Brunswick, with a natural pH of 6.52, the half-life was determined to be 11.5 days. nih.gov In the Little Miami River water from Ohio, 90% of this compound degraded within 14 days, with complete degradation occurring in less than four weeks. nih.gov The primary metabolites identified in aquatic systems include the phenol (B47542), methylamino, and formylamino analogues of this compound. inchem.org

Table 1: this compound Half-Lives in Aquatic Ecosystems

Aquatic EnvironmentpHHalf-Life (Days)Reference
Buffered Solution4>127 inchem.org
Buffered Solution75-11 inchem.org
Buffered Solution9<1 inchem.org
Pond WaterNormal28.5 inchem.org
Pond Water/Soil Study-3.5 inchem.org
Pond Water (Aerial App.)-4.4 inchem.org
Stream Water (Aerial App.)-8.7 inchem.org
Creek Water6.5211.5 nih.gov
Little Miami River Water-<28 (90% in 14) nih.gov

This compound degrades rapidly in soil, with half-lives often reported as less than one day under normal use conditions. inchem.org Microbial activity is a crucial factor for its degradation in soil. inchem.org The predominant degradation pathway in soil is N-demethylation. inchem.org

In studies involving sandy loam soil, this compound's half-life was found to be less than 24 hours when applied at a concentration of 1 mg/kg. inchem.org In a conifer forest soil, specifically sandy loam with a pH of 6.2 and temperatures ranging from 10-22.3 °C, the persistence of this compound did not exceed 8 days. nih.gov

Table 2: this compound Half-Lives in Terrestrial Systems

Terrestrial EnvironmentHalf-Life (Days)ConditionsReference
Soil (General)<1Normal use conditions inchem.org
Sandy Loam Soil<1Applied at 1 mg/kg inchem.org
Conifer Forest Soil<8Sandy loam, pH 6.2, 10-22.3 °C nih.gov
Pond Water/Soil Study3.5- inchem.org

On foliar surfaces, this compound also dissipates rapidly. Investigations on spruce foliage following simulated aerial spray applications showed an initial concentration of approximately 10 mg/kg, which decreased to less than 0.2 mg/kg within 47 days. inchem.org The half-life on spruce foliage was determined to be six days in one study inchem.org and 5.6 days in another, where residues declined exponentially after an initial increase. inchem.org The methylamino analogue was identified as a metabolite on foliage. inchem.org

Table 3: this compound Half-Lives on Foliar Surfaces

Foliar SurfaceHalf-Life (Days)Reference
Spruce Foliage6 inchem.org
Spruce Foliage5.6 inchem.org

Photodegradation Processes

Photodegradation is a significant route for the breakdown of this compound in the environment, particularly when exposed to light. inchem.orgwho.int

This compound is rapidly degraded by ultraviolet (UV) irradiation. inchem.org Exposure to short-wavelength UV light or direct sunlight leads to considerable degradation, whereas long-wavelength UV light, fluorescent light, or darkness results in minimal decomposition. inchem.org

The primary mechanism of photodegradation involves the oxidation of the dimethylamino portion of the molecule. This process can yield trace quantities of products such as 4-(formamidomethylamino)-, 4-(formamidoamino)-, and 4-amino-3-methylphenol (B1666317). inchem.org Photolysis can also involve the stepwise demethylation of the dimethylamino moiety, with one of the methyl radicals being oxidized to a formamido group. inchem.org In aerated and degassed ethanol (B145695) and cyclohexane, irradiation at wavelengths greater than 300 nm primarily yields the phenol as the major product. inchem.org Furthermore, exposure to sunlight and ultraviolet radiation has been observed to produce decomposition products with acetylcholinesterase inhibitory effects. inchem.org

In aqueous buffer at pH 4.9, this compound had a half-life of 10 days when irradiated with a mercury lamp. This half-life was significantly reduced to 1.5 days in an acetone-sensitized solution. inchem.org On glass surfaces exposed to fluorescent light at 25°C, this compound exhibited a rapid loss, with a half-life of approximately 1.6 hours. inchem.orgpublications.gc.ca

Environmental Distribution and Bioavailability

Distribution in Aquatic Compartments (Water Column, Sediments)

In aquatic environments, this compound undergoes degradation primarily through hydrolysis, photolysis, and biodegradation nih.gov. The stability of this compound in water is influenced by pH and temperature.

Hydrolysis: this compound's hydrolysis half-lives demonstrate its susceptibility to pH changes. At 25 °C, the hydrolysis half-lives were observed to be 17.3 days at pH 6, 14.2 days at pH 7, and 6.2 days at pH 8, indicating faster degradation at higher pH levels nih.gov. In buffered solutions, this compound's stability increased as temperature and pH decreased; for instance, at pH 4, its half-life exceeded 127 days, while at pH 9, it was less than 1 day inchem.org. A half-life of 28.5 days was also reported at pH 7 and in pond water under typical environmental conditions inchem.org.

Photolysis: Photolysis contributes to the degradation of this compound in water, particularly when exposed to short-wave ultraviolet (UV) radiation nih.govwikipedia.orginchem.org. Studies have shown that in an aqueous buffer at pH 4.9, this compound had a half-life of 10 days when subjected to irradiation with a mercury lamp inchem.org.

Biodegradation: Biodegradation is a significant process in the degradation of this compound in aquatic systems nih.gov. Research indicates that 90% of this compound degraded within 14 days in Little Miami River water from Ohio, with complete degradation occurring in less than four weeks nih.gov. Microbial activity is essential for this degradation process inchem.org.

Distribution and Sorption to Sediments: this compound exhibits weak to moderate sorption to suspended soils and sediments in water nih.gov. Its estimated log Koc (organic carbon-water (B12546825) partition coefficient) values range from 2.01 to 2.32, which suggests this level of sorption nih.gov. Under field application conditions, this compound residues dissipated rapidly from water and sediment, typically within 3 to 25 hours nih.gov. When applied to a stream, this compound dispersed throughout the water column, with concentrations lingering longest near and within the stream bottom nih.gov. Concentrations of this compound in suspended particles and sediments were not found to be higher than those in the ambient water, and they dissipated quickly nih.gov.

Table 1: this compound Hydrolysis Half-Lives in Water

pHTemperature (°C)Half-Life (days)Source
62517.3 nih.gov
72514.2 nih.gov
8256.2 nih.gov
4Not specified>127 inchem.org
7Not specified5-11 inchem.org
9Not specified<1 inchem.org
6.52Not specified11.5 (creek water) nih.gov
7Not specified28.5 (pond water) inchem.org

Distribution in Terrestrial Compartments (Soil Profiles, Plant Uptake)

This compound is generally considered non-persistent in soil herts.ac.uk. Its persistence in terrestrial environments is influenced by various factors including soil type, moisture content, pH, and temperature nih.gov.

Degradation in Soil: The half-life of this compound in soil can be very short. In a conifer forest soil (sandy loam) with a pH of 6.2 and temperatures ranging from 10 to 22.3 °C, the persistence of this compound did not exceed 8 days nih.gov. When applied to sandy loam soil at a concentration of 1 mg/kg, the half-life was less than 24 hours inchem.org.

Degradation Processes in Soil: Both biodegradation and hydrolysis are identified as major processes contributing to the degradation of this compound in soil nih.gov. N-demethylation is the predominant metabolic pathway for this compound in soil inchem.org. Photolysis is not a significant degradation pathway beyond the surface layers of soil due to the limited penetration of sunlight nih.gov.

Mobility in Soil: this compound exhibits moderate to high mobility in soil nih.gov. This is indicated by its estimated log Koc values, which fall within the range of 2.01-2.32 nih.gov. Volatilization of this compound from both dry and wet soil is not expected to be a significant transport pathway, owing to its low vapor pressure (1.88 x 10^-6 mm Hg) and Henry's Law constant (5.64 x 10^-10 atm cu m/mole) nih.gov.

Table 2: this compound Half-Lives in Soil

Soil Type / ConditionsHalf-Life (days)Source
Conifer forest soil (sandy loam, pH 6.2, 10-22.3 °C)<8 nih.gov
Sandy loam soil (1 mg/kg application)<1 inchem.org
Normal use conditions<1 inchem.org

Plant Uptake: In plants, the metabolism of this compound involves hydroxylation of the molecule, either at the carbamate's 1,1-methyl group, on the ring, or on a ring substituent, followed by conjugation, primarily as glycosides inchem.org. Studies on spruce foliage showed rapid dissipation of this compound residues; an initial concentration of approximately 10 mg/kg decreased to less than 0.2 mg/kg within 47 days, with a half-life of 6 days inchem.org. This compound was found to be labile and dissipated quickly under normal weathering conditions inchem.org. It was also observed that this compound was metabolized into persistent water-soluble metabolites within these plants inchem.org. The uptake of pesticides by plants from soil is influenced by factors such as pesticide concentration in the soil, the physicochemical properties of the pesticide (e.g., water solubility and lipophilicity), interactions with soil microorganisms, the specific plant species, exposure duration, and temperature amazonaws.com.

Bioaccumulation and Biomagnification Potential in Aquatic Organisms

This compound is not expected to bioconcentrate significantly in aquatic organisms nih.govherts.ac.uk. This low potential for bioconcentration also suggests a low potential for biomagnification.

Bioconcentration Factor (BCF): The log BCF value for this compound is reported as less than 5, indicating that its bioconcentration in aquatic organisms will not be substantial nih.gov. Specific BCF values reported include 1.7 t3db.ca. For brown bullhead (Ictalurus nebulosus), the bioconcentration factor in muscle and bone ranged from 2.6 to 3.6 nih.gov. In the whole body of mussels (Mytilus edulis), the steady-state bioconcentration factor was between 3.8 and 4.9 nih.gov. This low bioconcentration is primarily attributed to the rapid elimination of the parent compound from the tissues of aquatic organisms nih.gov.

Table 3: this compound Bioconcentration Factors (BCF) in Aquatic Organisms

OrganismTissue/Whole BodyBCF RangeSource
Brown BullheadMuscle and bone2.6-3.6 nih.gov
Mussels (Mytilus edulis)Whole body3.8-4.9 nih.gov
GeneralNot specified1.7 t3db.ca

Biomagnification: Biomagnification is the process by which the concentration of toxins increases at successive trophic levels within a food web cimi.org. Given the low bioconcentration potential of this compound in aquatic organisms, significant biomagnification through the food chain is not anticipated nih.gov.

Biochemical Transformation and Metabolic Pathways of Aminocarb

Metabolism in Vertebrate Models

The metabolic fate of carbamates, including aminocarb, is largely consistent across plants, insects, and mammals who.int.

This compound is rapidly absorbed following exposure inchem.orgnih.gov. Once absorbed, it is swiftly distributed to various tissues and organs who.int. Studies indicate that this compound and its metabolites are rapidly excreted, with no evidence of accumulation in the body inchem.orgnih.gov. In rats, over 90% of a daily dose of C14-labelled this compound was excreted in the urine, with less than 2% found in the faeces inchem.org. Approximately 75% of the radioactivity was eliminated in the urine within 6 to 24 hours inchem.org. The half-life of carbamates in rats is generally in the range of 3 to 8 hours who.int. Residues have been reported in the liver, kidneys, brain, fat, and muscle who.int. The metabolic pathways and rapid excretion observed in rats are considered similar to those in humans who.int.

Table 1: this compound Excretion Kinetics in Vertebrate Models (Rat)

ParameterValueReference
Excretion in Urine>90% of daily dose inchem.org
Excretion in Faeces<2% of daily dose inchem.org
Urinary Elimination~75% within 6-24 hours inchem.org
Half-life (Carbamates)3-8 hours who.int

This compound is metabolized through several key pathways, including N-demethylation, hydroxylation, and ester hydrolysis inchem.orgnih.gov.

N-Demethylation: This process involves the removal of methyl groups from the nitrogen atom. N-demethylation predominates in soil degradation inchem.org. In swine, the methylamino analogue of this compound phenol (B47542) was identified as a major metabolite inchem.org. In man and rat, 3-methyl-4-methylaminophenyl N-methylcarbamate is formed nih.gov.

Hydroxylation: Hydroxylation of the this compound molecule can occur at various sites, including the carbamate (B1207046) N-methyl group, the aromatic ring, or a ring substituent inchem.org. This is a significant degradation pathway in plants inchem.org.

Ester Hydrolysis: this compound, as a carbamate ester, undergoes hydrolysis, leading to the cleavage of the ester bond inchem.orgnih.gov. This process yields 4-dimethylamino-3-methylphenol wikipedia.org. Hydrolysis is a primary step in the metabolic degradation of carbamates who.int. Oxidation of the dimethylamino portion of the molecule can also occur, producing traces of 4-(formamidomethylamino)-, 4-(formamidoamino)-, and 4-amino-3-methylphenol (B1666317) inchem.org.

The metabolic breakdown of this compound results in various identifiable products in biological matrices. In swine, major metabolites included conjugates of this compound phenol (4-dimethylamino-3-methylphenol) and its methylamino analogue inchem.org. The principal tissue constituent found in swine was conjugated this compound phenol inchem.org. In a pond water/soil study, N-demethylated analogues and the phenolic hydrolysis product of this compound were identified inchem.org.

In rats, the major urinary metabolites were conjugated forms of 4-dimethylamino-, 4-methylamino-, and 4-amino-3-methyl-phenol inchem.org. Additionally, small quantities (1-4%) of unchanged this compound, 4-formylamino-3-methyl phenol, and other demethylation products were detected in rat urine inchem.org. The phenolic hydrolysis product, 4-dimethylamino-3-methylphenol, can undergo further transformation to 2-methyl-1,4-dihydroquinone, which then converts to 2-methyl-1,4-benzoquinone wikipedia.org.

Following initial metabolic transformations, metabolites often undergo conjugation reactions to increase their water solubility and facilitate excretion. In mammals, conjugation pathways lead to the formation of O- and N-glucuronides, sulfates, and mercapturic acid derivatives who.int. The major urinary metabolites identified in rats, such as 4-dimethylamino-, 4-methylamino-, and 4-amino-3-methyl-phenol, were found in their conjugated forms inchem.org. Similarly, conjugated this compound phenol was a primary constituent in swine tissues inchem.org.

Metabolism in Plant Systems

The metabolic fate of carbamates in plants shares fundamental similarities with that in animals and insects who.int.

This compound exhibits weak systemic properties in plants inchem.org. Pesticides can be absorbed by plants through their roots from the soil or through their aerial parts (leaves, fruits, and shoots) from the air amazonaws.com. The absorption and translocation efficiency can vary depending on the plant species and the physicochemical properties of the pesticide amazonaws.com. For instance, polar organic pesticides are more likely to be translocated via the symplastic pathway amazonaws.com.

When absorbed, such as through trunk implantation in spruce trees, this compound is gradually lost over time, primarily due to hydroxylation, leading to the formation of water-soluble metabolites inchem.org. Some of these water-soluble metabolites may then be incorporated into the cellular structure of the foliage inchem.org. The primary route of translocation observed was from older foliage to newly developing foliage inchem.org. In plants, metabolism predominantly occurs through hydroxylation of the molecule at the carbamate N-methyl group, on the ring, or on a ring substituent, followed by conjugation of these hydroxylated carbamates, mainly as glycosides inchem.org.

Table 2: this compound Degradation Half-Lives in Environmental Matrices

MatrixHalf-lifeReference
Pond water/soil3.5 days inchem.org
Soil2 days inchem.org
Spruce foliage~6 days inchem.org

Ecotoxicological Investigations of Aminocarb

Effects on Non-Target Organisms

Aminocarb is an obsolete insecticide that exhibits moderate solubility in water and low volatility. It tends to be non-persistent in soil and aquatic ecosystems and is not expected to leach into groundwater herts.ac.uk. However, it is noted for its high toxicity to mammals and various animal species, including pollinators herts.ac.uk.

Aquatic Ecosystems and Organisms

Investigations into the ecotoxicological effects of this compound on aquatic ecosystems and organisms have revealed varying levels of toxicity and distinct patterns of uptake and clearance across different species.

This compound demonstrates acute toxicity to several aquatic invertebrate species. For instance, the 24-hour median lethal concentration (LC50) for the amphipod Gammarus lacustris was determined to be 0.039 mg/L epa.gov. Studies on the aquatic isopod Caecidolea racovitzai racovitzai showed that this compound's acute toxicity is proportional to exposure temperature. The 96-hour LC50 values for this isopod were 36.1 mg/L at 12°C and 12.0 mg/L at 20°C, indicating increased potency at higher temperatures [Previous search result 10].

For Daphnia magna, a common freshwater cladoceran, the EC50 (effective concentration for 50% effect) is reported as 0.08 mg/L t3db.ca. While this compound is noted to have a high chronic ecotoxicity to Daphnia herts.ac.uk, specific long-term data are less detailed in available summaries.

Regarding benthic macroinvertebrates more broadly, while general discussions on pesticide impacts exist, specific comprehensive toxicity data for this compound on a wide range of benthic macroinvertebrate taxa are limited in the provided information. Some studies indicate that this compound had insignificant effects on the toxicity of stoneflies in relation to pH changes [Previous search result 23].

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

OrganismEndpointConcentration (mg/L)DurationTemperature (°C)Citation
Gammarus lacustrisLC500.03924 hoursNot specified epa.gov
Caecidolea racovitzai racovitzaiLC5036.196 hours12[Previous search result 10]
Caecidolea racovitzai racovitzaiLC5012.096 hours20[Previous search result 10]
Daphnia magnaEC500.08Not specifiedNot specified t3db.ca

This compound exhibits varying levels of acute toxicity to different fish species. The 96-hour LC50 for Salmo clarki (cutthroat trout) was found to be 31 mg/L (31000 µg/L) when tested in hard water at 10°C [Previous search result 1, Previous search result 22]. For the fathead minnow (Pimephales promelas), the 96-hour LC50 is reported as 0.08 mg/L t3db.ca.

Studies on uptake and clearance mechanisms in aquatic organisms have shown that for the aquatic isopod Caecidolea racovitzai racovitzai, both uptake and clearance of this compound are proportional to exposure temperature and occur in two distinct compartments [Previous search result 10]. In brown bullhead (Ictalurus nebulosus), this compound demonstrated low acute toxicity when exposed via water, with rapid clearance from tissues and low persistence of pesticide residues [Previous search result 6]. Similarly, in channel catfish (Ictalurus punctatus) exposed to ring-labelled this compound, accumulation reached an equilibrium level after one day, and elimination was rapid, with a 50% reduction of residues observed within one day following a 28-day exposure period [Previous search result 7].

Table 2: Acute Toxicity of this compound to Fish Species

OrganismEndpointConcentration (mg/L)DurationTemperature (°C)Citation
Salmo clarki (Cutthroat Trout)LC503196 hours10[Previous search result 1, Previous search result 22]
Pimephales promelas (Fathead Minnow)LC500.0896 hoursNot specified t3db.ca

The impact of this compound on algal and aquatic plant systems has been investigated, revealing complex responses. The population growth of the freshwater alga Chlorella pyrenoidosa was found to be unaffected by treatment with 1 µg/ml of this compound researchgate.net. Interestingly, concentrations ranging from 3 to 10 µg/ml of this compound stimulated the growth of Chlorella pyrenoidosa by 15-20% researchgate.net. However, when this compound was formulated with nonylphenol and No. 585 oil, as used in spruce budworm abatement programs, algicidal properties became increasingly evident researchgate.net. The acute 72-hour EC50 for algal growth is reported as >0.56 mg/L herts.ac.uk.

For aquatic plants, Ceratophyllum demersum (aquatic hornwort) exhibited a significant capacity for this compound sorption. This plant could sorb up to 400 µg/g fresh weight in the dark and 1000 µg/g fresh weight in the light researchgate.net. Smaller, actively growing sprigs of Ceratophyllum demersum sorbed five times more pesticide per gram fresh weight compared to larger, older sprigs, although the total uptake was greater in larger plants researchgate.net. Membrane conformation and integrity appear to be crucial factors in determining the sorption capacity of this aquatic plant for this compound researchgate.net.

Terrestrial Ecosystems and Organisms

This compound's effects extend to terrestrial ecosystems, with particular attention paid to avian species given its historical use in forestry.

This compound has been studied for its acute toxicity to various avian species. Oral median lethal dose (LD50) values demonstrate its toxicity to birds. For young mallards, the oral LD50 was reported as 22.5 mg/kg epa.gov. Another source indicates an oral LD50 of 112 mg/kg for mallard ducks journalajst.com. Young pheasants showed an oral LD50 of 42.4 mg/kg epa.gov, with another study reporting 8.41 mg/kg for pheasants journalajst.com. For chickens (hens), the oral LD50 is 32 mg/kg journalajst.com.

Field studies conducted in New Brunswick, Canada, investigating the response of forest songbirds to aerial spraying of this compound against spruce budworm, indicated no acutely toxic hazard to songbirds at conventional dosages publications.gc.ca. These studies observed no incapacitated birds, and nesting activity continued normally, suggesting that this compound, at prescribed dosages, does not pose an unacceptable acute toxic hazard to forest passerines publications.gc.capublications.gc.ca. This compound was considered "fairly safe to birds" at the levels used in these operations publications.gc.ca.

Table 3: Acute Oral Toxicity (LD50) of this compound to Avian Species

OrganismAgeLD50 (mg/kg)Citation
Mallard (Young)Young22.5 epa.gov
MallardNot specified112 journalajst.com
Pheasant (Young)Young42.4 epa.gov
PheasantNot specified8.41 journalajst.com
Chicken (Hen)Not specified32 journalajst.com
Impacts on Insect Pollinators (e.g., Bees)

Sublethal effects on bee populations can manifest in various ways, including reduced queen production and an increase in queen supersedure nih.gov. Queens reared under pesticide exposure may exhibit damaged ovarian tissues, higher mortality rates, worker rejection, and difficulties with emergence, mating, and egg laying nih.gov. Furthermore, exposure to pesticides can decrease the activity of prophenoloxidase (PO) in bees, an enzyme crucial for immune response and defense against microorganisms nih.gov.

Effects on Soil Invertebrate Communities (e.g., Earthworms, Collembola)

This compound tends to be non-persistent in soil, yet carbamate (B1207046) pesticides, in general, can have deleterious effects on both micro- and macro-fauna and flora within biotic systems herts.ac.uk, researchgate.net. Soil invertebrates are vital for numerous ecosystem services, including maintaining soil structure, nutrient cycling, carbon transformations, and regulating pests and diseases frontiersin.org, frontiersin.org. Their burrowing activities enhance soil aeration, water infiltration, and reduce compaction frontiersin.org, frontiersin.org.

Research indicates that Collembola (springtails) are among the most sensitive soil fauna groups to pesticides, particularly concerning their reproductive capabilities nih.gov. They are often more sensitive than other commonly tested soil organisms like earthworms and enchytraeids, making them valuable bioindicators for assessing the ecotoxic effects of pesticides in soil nih.gov. While earthworms are extensively studied in ecotoxicology, certain species like Eisenia spp. are often less sensitive to pesticides compared to other earthworm species frontiersin.org. Insecticides can lead to the suppression of springtails and negatively impact litter-dwelling earthworms and microbial decomposition processes in the soil scispace.com.

Mechanisms of Ecotoxicity

The primary mechanism of this compound's toxicity stems from its action as a cholinesterase inhibitor, leading to a cascade of physiological and behavioral disruptions in exposed organisms.

Cholinesterase Inhibition in Non-Target Fauna

This compound functions as a non-systemic acetylcholinesterase (AChE) inhibitor herts.ac.uk. Carbamate insecticides, including this compound, inhibit the enzyme cholinesterase, which is essential for the breakdown of the neurotransmitter acetylcholine (B1216132) in the nervous system encyclopedia.com. When acetylcholine is not rapidly degraded, it accumulates at synaptic junctions, leading to continuous overstimulation of the nervous system, followed by paralysis and ultimately death encyclopedia.com. This mechanism is common across most vertebrates and insects, posing a significant risk to non-target species encyclopedia.com.

Studies in rats have shown a decrease in acetylcholinesterase activity following this compound exposure, with activity levels returning to normal after several days researchgate.net, core.ac.uk. Specifically, oral doses of 8.0 mg/kg in rats resulted in a 10-20% reduction in plasma AChE and a 30-40% reduction in erythrocyte AChE within 1 to 3 hours, with recovery typically occurring within 24 hours inchem.org. In hens, significant inhibition of blood cholinesterase was observed at dietary concentrations of 500, 1000, and 2000 ppm inchem.org. Behavioral alterations in aquatic species have also been linked to changes in acetylcholinesterase activity due to exposure to neurotoxic pesticides limco-int.com.

Table 1: Cholinesterase Inhibition by this compound in Non-Target Fauna

OrganismDose/ConcentrationEffect on AChE ActivityRecovery TimeSource
Rat (oral)8.0 mg/kg10-20% reduction (plasma), 30-40% reduction (erythrocytes) after 1-3 hoursWithin 24 hours inchem.org
Rat (oral)2.0 mg/kgReduced erythrocyte AChE after 1 hourN/A inchem.org
Rat (oral)All tested groups (sublethal levels)Decrease after 1 day, return to normal after 7-14 days7-14 days researchgate.net, core.ac.uk
Hen (dietary)500, 1000, 2000 ppmSignificantly inhibited blood cholinesteraseN/A inchem.org

Sublethal Effects on Physiological Endpoints (e.g., Growth, Reproduction, Development)

Sublethal effects refer to physiological or behavioral impacts observed in organisms that survive exposure to pesticides at concentrations below those causing immediate mortality nih.gov. This compound has been shown to retard growth in spruce budworm larvae researchgate.net. In a long-term study, rats fed 800 ppm this compound in their diet for 20 months exhibited reduced growth in both males and females inchem.org.

Table 2: Sublethal Physiological Effects of this compound (and related Carbamates) on Organisms

OrganismCompoundEffectDetailsSource
Spruce Budworm LarvaeThis compoundRetarded growthN/A researchgate.net
RatThis compoundReduced growthAt 800 ppm in diet over 20 months (males & females) inchem.org
Rhopalosiphum padi (parent generation)Pirimicarb (carbamate)Decreased fecundity39% decrease at LC25 nih.gov
Rhopalosiphum padi (F1 generation)Pirimicarb (carbamate)Prolonged developmentIncreased juvenile development (6.42 ± 0.18 days vs. 5.50 ± 0.14 days control), duration of generation (7.21 ± 0.23 days vs. 6.04 ± 0.11 days control) nih.gov
Rhopalosiphum padi (F1 generation)Pirimicarb (carbamate)Altered longevity/reproductionIncreased reproductive period and adult longevity nih.gov

Behavioral Alterations in Exposed Organisms

Behavioral changes are recognized as sensitive sublethal endpoints and can serve as early warning indicators of pesticide exposure, often being as responsive as biochemical and physiological measures nih.gov, limco-int.com. The link between behavioral alterations and changes in acetylcholinesterase activity due to neurotoxic pesticides has been established in various aquatic species limco-int.com. Beyond direct mortality, physiological disturbances induced by pesticide exposure can lead to a range of behavioral changes in animals biomedgrid.com. For instance, carbaryl, another carbamate pesticide, has been documented to cause behavioral disturbances in broiler chicks biomedgrid.com.

Influence of Adjuvants and Formulations on this compound Ecotoxicity and Fate

Influence of Formulations

Studies have investigated the environmental fate of this compound following aerial application of different flowable formulations. One notable study involved the aerial application of two Matacil® 180 flowable formulations—a water-based emulsion (180FE) and an oil-based diluent (180FO)—over a mixed-wood boreal forest in eastern Canada thegoodscentscompany.comnih.gov. Both formulations were applied at 70 g active ingredient (AI) in 1.5 L/ha thegoodscentscompany.com.

Research findings indicated that the emulsion formulation (180FE) generally resulted in higher deposition on the forest floor and in stream waters compared to the oil-based formulation (180FO) thegoodscentscompany.com. Peak concentrations of this compound in stream waters, measured one hour post-spray, were substantially higher with the 180FE formulation.

Table 1: Peak this compound Concentrations in Stream Water 1 Hour Post-Spray for Different Formulations thegoodscentscompany.com

Formulation TypePeak Concentration (ppb)
Oil-based (180FO)3.06
Emulsion (180FE)22.64

Residues from both formulations dissipated rapidly from stream waters within 24 hours thegoodscentscompany.com. In sediment, a smaller amount of the chemical (5.8 ppb) was detected, which also dissipated quickly thegoodscentscompany.com. Concentrations in plants, such as watercress (880 ppb) and moss (210 ppb), were significantly higher than those found in water, with peak concentrations typically occurring 1 to 3 hours post-spray and gradually decreasing thereafter thegoodscentscompany.com. Fish exhibited peak residues of 6.1 ppb and 13.8 ppb, which were eliminated rapidly, and no mortality or behavioral changes were observed in fish at the dosage rate used thegoodscentscompany.com.

Further investigations into formulation properties have shown that the physical characteristics of the formulation, such as viscosity and volatility, impact spray droplet spectra and subsequent soil residues nih.gov. A formulation with low viscosity and high volatility produced a spectrum of small droplets and a lower volume deposit on ground cards. Conversely, a nonvolatile formulation with high viscosity yielded larger droplets and, consequently, a higher volume deposit nih.gov. While both types of formulations resulted in low soil residues, those from the nonvolatile formulation were higher and persisted for longer periods, though residues decayed to undetectable levels (less than 3 ng/g) within five days after spraying, indicating no undue persistence in forest soils nih.gov.

Influence of Adjuvants

Adjuvants are substances added to pesticide formulations to enhance their performance, often by improving properties such as retention, spreading, wetting, and penetration of the pesticide on the target, and by reducing spray drift herts.ac.ukfishersci.no. The correct selection and use of adjuvants can significantly increase the efficacy of pesticide products, potentially allowing for reduced application rates of the active ingredient herts.ac.uknih.gov.

However, the ecotoxicological implications of adjuvants themselves are a subject of ongoing research. While some adjuvants are designed to be more environmentally friendly, many are not considered pesticides and thus may not have extensive toxicity data readily available herts.ac.uknih.gov. Studies have shown that adjuvants can differentially affect the chemical and biological fate of pesticides herts.ac.uknih.gov. For instance, research on the effects of various adjuvants on the fate of pesticides like fenitrothion (B1672510) and this compound has highlighted their capacity to influence environmental behavior herts.ac.uknih.gov. The ecotoxicity of different agricultural tank-mix adjuvants to standard test organisms like Daphnia magna and Apis mellifera varies, with some polymer-based adjuvants being less harmful than traditional surfactant or oil-based ones. It is crucial to consider the potential for adjuvants to increase pesticide toxicity or to be directly toxic to non-target organisms nih.gov.

Human and Mammalian Toxicology of Aminocarb

Systemic Organ Toxicity and Pathophysiology

Renal Impairment and Related Biochemical Markers

Studies investigating the subchronic effects of aminocarb on Wistar rats have demonstrated significant impacts on renal function. Oral exposure to sublethal doses of this compound (10, 20, or 40 mg/kg body weight) for 14 days led to notable alterations in key biochemical markers associated with kidney health researchgate.netcore.ac.uknih.gov.

Specifically, a significant increase in serum urea (B33335) and creatinine (B1669602) levels was observed. This elevation was particularly prominent in rats exposed to 20 and 40 mg/kg body weight after 7 and 14 days, and in the 10 mg/kg group after 14 days researchgate.netcore.ac.uk. These biochemical changes were corroborated by histological findings, which revealed the presence of hemorrhagic foci within the renal parenchyma across all exposed groups researchgate.netcore.ac.uk. These results collectively indicate that this compound can induce adverse effects on renal functions in a dose-dependent manner following sublethal exposures researchgate.netcore.ac.uk.

Table 1: Biochemical Markers of Renal Function in Wistar Rats Exposed to this compound

Parameter (Serum)Exposure DurationControl (Mean ± SD)Group A (10 mg/kg) (Mean ± SD)Group B (20 mg/kg) (Mean ± SD)Group C (40 mg/kg) (Mean ± SD)
Urea (Ur)7 daysNormalNormalIncreasedIncreased
14 daysNormalIncreasedIncreasedIncreased
Creatinine (Cr)7 daysNormalNormalIncreasedIncreased
14 daysNormalIncreasedIncreasedIncreased
Alkaline Phosphatase (ALP)7 daysNormalIncreasedIncreasedIncreased
14 daysNormalNormalNormalIncreased
Triglycerides (Tg)7 daysNormalDecreasedDecreasedDecreased
14 daysNormalNormalNormalDecreased

*Values statistically different at p < .05 compared to control. Data extracted and summarized from researchgate.netcore.ac.uk.

While traditional markers like serum urea and creatinine indicate renal dysfunction, they are considered less sensitive for detecting early renal damage. More sensitive biomarkers for acute kidney injury include Kidney Injury Molecule-1 (KIM-1), Cystatin C, and Neutrophil Gelatinase-Associated Lipocalin (NGAL) nih.govmedscape.comnih.gov.

Reproductive System Impacts

This compound exposure poses a significant threat to male fertility by compromising crucial cells involved in spermatogenesis, particularly sustentacular Sertoli cells nih.govresearchgate.netresearchgate.netnih.gov. Sertoli cells are vital "nurse cells" that support germ cell development within the testes nih.gov.

Pesticides, in general, have been reported to interfere with the testosterone (B1683101) synthesis cascade by down-regulating cAMP and PKA levels and suppressing the expression of steroidogenic genes. They can also lead to elevated levels of reactive oxygen species (ROS), contributing to mitochondrial damage researchgate.netinformaticsjournals.co.in. While these general mechanisms are known for pesticides, specific data on this compound's direct impact on androstenedione (B190577) production was not available in the provided sources.

Immunomodulation and Immunotoxicity

This compound has been investigated for its immunomodulatory and immunotoxic potential, with studies suggesting a weak immunosuppressive capacity nih.govebi.ac.uk. Research in C57BL/6 mice revealed exposure route-dependent immunomodulation nih.govebi.ac.uk.

Table 2: Hematological Parameters in Wistar Rats Exposed to this compound

Parameter (Blood)Exposure DurationControl (Mean ± SD)Group A (10 mg/kg) (Mean ± SD)Group B (20 mg/kg) (Mean ± SD)Group C (40 mg/kg) (Mean ± SD)
White Blood Cells (WBC)1 dayNo statistical differenceNo statistical differenceNo statistical differenceNo statistical difference
7 daysNormalNormalNormalSignificant reduction
14 daysNormalSignificant reductionSignificant reductionSignificant reduction

*Values statistically different at p < .05 compared to control. Data extracted and summarized from researchgate.netcore.ac.uk.

Genotoxicity and Carcinogenicity Assessments

The assessment of genotoxicity and carcinogenicity is critical in understanding the long-term health risks associated with chemical exposure. Like other N-methylcarbamates, this compound has the potential to generate carcinogenic agents, such as N-nitrosocarbamates researchgate.netcore.ac.uk. The distinction between genotoxic carcinogens (which directly interact with genetic material) and non-genotoxic carcinogens (which act through other mechanisms) is a major determinant in dose-response characterization for risk assessment europa.eu. Genotoxic chemicals are typically identified through assays that measure the induction of mutations or other genotoxic effects europa.eu. Evaluation of carcinogenic potential often relies on histopathological examination of tissues from long-term animal bioassays europa.eu.

Induction of Micronuclei and Other Nuclear Anomalies

The micronucleus (MN) assay is a widely utilized method for assessing genotoxicity and chromosomal damage psu.eduisgpb.orgnih.gov. Micronuclei are small, extra-nuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, reflecting cytogenetic damage psu.eduisgpb.org. The formation of other nuclear anomalies (NA), such as lobed, blebbed, or notched nuclei in erythrocytes, is also considered a consequence of exposure to agents with cytotoxic, genotoxic, mutagenic, or carcinogenic activity psu.edu. While these assays are standard tools in toxicology for evaluating the genotoxic potential of chemicals, specific research findings detailing the direct induction of micronuclei or other nuclear anomalies by this compound were not explicitly provided in the current literature review.

Evaluation of Chromosomal Aberrations and Sister Chromatid Exchanges

Chromosomal aberrations (CA) and sister chromatid exchanges (SCE) are additional cytogenetic endpoints employed to evaluate DNA damage and genotoxicity nih.govekb.egnih.govpsu.edu. Chromosomal aberrations represent structural or numerical changes in chromosomes, while sister chromatid exchanges involve the reciprocal exchange of DNA segments between sister chromatids during replication ekb.egnih.govpsu.edu. Both CA and SCE are considered biomarkers indicative of carcinogenic effects psu.edu. These assays are routinely used in occupational health surveillance programs and epidemiological studies to assess genotoxic risks associated with chemical exposures ekb.egnih.gov. However, specific data on the direct induction of chromosomal aberrations or sister chromatid exchanges by this compound were not explicitly detailed in the provided search results.

Toxicological Risk Characterization from Sublethal Exposures

This compound is recognized as highly toxic to mammals herts.ac.uk. Its inclusion in lists such as the Pesticide Action Network's "Chemicals of Special Concern" and "Bad Actor Pesticides" underscores its potential hazards researchgate.net. The observed sublethal effects in animal models, including renal injury, reproductive impacts, and immunomodulation, indicate potential risks to wildlife and human health from exposure to this compound insecticide residues researchgate.netcore.ac.uk. Toxicological risk characterization considers both lethal and sublethal effects, including reduced growth and impaired reproduction, to provide a comprehensive understanding of a pesticide's impact canada.ca.

Advanced Analytical Methodologies for Aminocarb Detection and Quantification

Chromatographic Techniques and Advancements

Chromatographic methods play a central role in the separation and quantification of Aminocarb, offering high resolution and the ability to differentiate the compound from matrix interferences.

Gas Chromatography (GC) has been widely utilized for the determination of this compound, often employing selective detectors to enhance sensitivity and reduce matrix effects. Direct Gas-Liquid Chromatography (GLC) procedures typically require minimal cleanup due to the inherent selectivity of the detectors used inchem.org.

Nitrogen-Phosphorus Detectors (NPD) , also known as Alkali Flame Ionization Detectors (AFID) or Hall microelectrolytic conductivity detectors, are particularly effective for this compound due to its nitrogen content inchem.orgcapes.gov.br. These detectors offer enhanced sensitivity towards nitrogen-containing compounds. For instance, Bayer (1975) reported using an AFID to detect this compound at concentrations as low as 0.1 mg/kg in plant materials and 0.02 mg/kg in water inchem.org. Sundaram and Hopewell (1977) achieved a minimum detection limit (MDL) of 0.2 mg/kg for this compound in spruce foliage and soil using a Hall detector inchem.org. In water samples, Sundaram et al. (1978) reported an MDL of 1 × 10⁻⁴ mg/kg for both this compound and its phenolic metabolite inchem.org.

For increased sensitivity, especially when using electron capture detectors, derivatization techniques are employed. The formation of the 2,4-dinitrophenyl ether derivative of this compound has been shown to achieve MDLs of less than 0.01 mg/kg in spruce needles, soil, and fish, and less than 0.001 mg/kg in water inchem.org.

Table 1: Reported Detection Limits and Recoveries for this compound by GC with Selective Detectors

Detector TypeMatrixDetection Limit (MDL)Recovery Rate (%)Reference
AFIDPlant materials0.1 mg/kg- inchem.org
AFIDWater0.02 mg/kg- inchem.org
Hall DetectorSpruce foliage0.2 mg/kg- inchem.org
Hall DetectorSoil0.2 mg/kg- inchem.org
Hall DetectorWater1 × 10⁻⁴ mg/kg- inchem.org
ECD (after derivatization)Spruce needles<0.01 mg/kg- inchem.org
ECD (after derivatization)Soil<0.01 mg/kg- inchem.org
ECD (after derivatization)Fish<0.01 mg/kg- inchem.org
ECD (after derivatization)Water<0.001 mg/kg- inchem.org
NPDFoliage, soil, fish tissue>80% (at 0.50-5.0 ppm) capes.gov.br

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly advantageous for thermally labile compounds like carbamates, which can degrade at the high temperatures used in GC inchem.org. HPLC methods for this compound often incorporate enhanced detection techniques to improve sensitivity and selectivity.

Post-column derivatization (PCD) coupled with fluorescence detection (FD) is a highly sensitive and selective approach for this compound analysis. This technique involves the hydrolysis of the carbamate (B1207046) after chromatographic separation, typically forming a fluorescent derivative that can then be detected tandfonline.comcapes.gov.br. A common derivatization scheme involves the reaction with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) capes.gov.brresearchgate.net. The fluorophores formed are often detected at specific excitation and emission wavelengths, such as 230 nm (excitation) and 418 nm (emission) capes.gov.br.

Research has demonstrated the effectiveness of this method for quantifying this compound and its metabolites in various matrices. For instance, a method using an RP-8 OS column with an acetonitrile-water mobile phase and post-column derivatization with OPA and 2-mercaptoethanol achieved limits of detection (LOD) and quantification (LOQ) of 0.1 ng and 0.4 ng, respectively, in both water and soil samples capes.gov.br. Recoveries for spiked natural water at 2 and 20 ng/mL fortification levels ranged from 72.0% to 98.4%, with relative standard deviations (RSDs) of 5.0% to 11.5% capes.gov.br. For spiked forest soil at 20 and 200 ng/g fortification levels, recoveries ranged from 74.1% to 97.6% with RSDs of 5.8% to 10.7% capes.gov.br. More recent advancements have shown that the use of hydroxypropyl-β-cyclodextrin (HPCD) in the post-column reactor can significantly improve the limit of detection for this compound, with one study reporting an LOD of 11.29 ng/mL researchgate.netconicet.gov.ar.

Table 2: Detection Parameters and Recoveries for this compound by HPLC with Post-Column Derivatization and Fluorescence Detection

Derivatization ReagentsExcitation Wavelength (nm)Emission Wavelength (nm)LOD (ng)LOQ (ng)Recovery (%) (Water)Recovery (%) (Soil)Reference
o-phthalaldehyde & 2-mercaptoethanol2304180.10.472.0-98.474.1-97.6 capes.gov.br
(with HPCD)--11.29 ng/mL--- researchgate.netconicet.gov.ar

Ultraviolet (UV) detection is another common method used in conjunction with HPLC for this compound analysis. This compound exhibits UV absorbance, allowing for its detection at specific wavelengths inchem.orgtandfonline.comnih.gov. Laurence (1977) applied HPLC with a UV detector set at 254 nm for the detection of this compound in various crops such as cabbage, corn, potato, and wheat, achieving a detection capability as low as 0.8 ng of insecticide inchem.org. Another study reported optimal absorption wavelengths for this compound at 242 nm tandfonline.comtandfonline.com. While fluorescence detection often offers higher inherent sensitivity, some studies indicate that the sensitivity of UV detection for this compound can be comparable or not inferior to fluorescence detection, depending on the influence of substituents on the aryl ring on fluorescence intensity tandfonline.comtandfonline.com. HPLC methods using UV detection have been found adequate for determining this compound at nanogram levels in natural water samples following appropriate extraction and cleanup procedures tandfonline.comtandfonline.com.

Table 3: Detection Parameters for this compound by HPLC with UV Detection

Detection Wavelength (nm)Detection Limit (ng)MatrixReference
2540.8Cabbage, corn, potato, wheat inchem.org
242Nanogram levelsNatural water tandfonline.comtandfonline.com
218-- phenomenex.com

High-Performance Liquid Chromatography (HPLC) with Enhanced Detection Methods

Sample Preparation and Extraction Methods from Complex Matrices

Effective sample preparation and extraction are critical steps in the analytical workflow for this compound, especially when dealing with complex matrices like environmental samples (water, soil) or biological tissues. These steps aim to isolate the analyte from interfering compounds and concentrate it, thereby improving detection limits and method accuracy.

Solid-Phase Extraction (SPE) using polymeric resins is a widely adopted technique for the extraction and pre-concentration of this compound from aqueous and other complex matrices tandfonline.comresearchgate.net. Amberlite XAD resins, such as XAD-2, XAD-4, and XAD-7, are commonly employed due to their adsorptive properties tandfonline.cominterchim.fr.

Research has shown that this compound and some of its derivatives can be effectively extracted from water samples using Amberlite XAD-4 resin at pH 7.0, with recoveries exceeding 80% tandfonline.com. Other resins like Amberlite XAD-2 and XAD-7 also demonstrate utility for this compound extraction from water, though their application might be more limited depending on the specific derivatives tandfonline.com. For instance, the amphoteric derivative, amino MATACIL phenol (B47542), can be recovered with XAD-7, requiring methanol (B129727) as an elution solvent tandfonline.com. The use of XAD resins for isolating dissolved organic matter, which can contain pesticides, has also been shown to be effective, with XAD 8/4 resins improving carbon recovery significantly compared to conventional methods mdpi.com.

Table 4: this compound Recovery from Water Using Amberlite XAD Resins

Resin TypepH for ExtractionRecovery (%)Reference
Amberlite XAD-47.0>80 tandfonline.com
Amberlite XAD-2-Effective tandfonline.com
Amberlite XAD-7-Effective tandfonline.com

Other extraction methods, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are also utilized for multi-residue pesticide analysis, including this compound, in food commodities like fruits and vegetables waters.comlcms.cz. This involves homogenization, acetonitrile (B52724) extraction, and dispersive SPE cleanup using sorbents like PSA (primary secondary amine) and magnesium sulfate (B86663) waters.comlcms.cz. Molecularly imprinted polymer (MIP) extraction combined with SPE has also shown promising results for this compound in maize samples, achieving good recoveries and low detection limits nih.gov.

Extraction from Environmental Samples (e.g., Water, Soil, Foliage)

The extraction of this compound from environmental samples is a critical initial step in its analytical determination, requiring methods tailored to the specific matrix properties.

Water Samples: For natural water samples, flow-injection (FI) methods coupled with chemiluminescence (CL) detection have been developed for this compound determination researchgate.netresearchgate.netjst.go.jpnih.gov. Sample preparation for water analysis can involve solid phase extraction (SPE) procedures to concentrate the analyte and remove interferences researchgate.netresearchgate.net. This compound exhibits slight solubility in water (915 mg/L at 20 °C) nih.gov.

Soil Samples: Micro-solid-phase extraction (μ-SPE) has been successfully applied for the sample preparation and determination of carbamate pesticides, including this compound, in soil samples. This technique often utilizes C18 sorbents held within porous polypropylene (B1209903) envelopes to achieve high extraction efficiency researchgate.net. Carbamates generally have low but varying water solubility and poor solubility in nonpolar organic solvents, but are highly soluble in polar organic solvents like acetone (B3395972) mdpi.com.

Foliage Samples: Analytical methods for this compound residues in forest foliage have included gas chromatography (GC) equipped with a detector specific for nitrogen nih.gov. Studies have also investigated the presence of this compound residues in balsam fir foliage following spraying programs who.int. General procedures for determining pesticide residues in plant origin samples involve extraction, partition, chromatographic separation (clean-up), and subsequent qualitative and quantitative analysis using analytical instruments who.int.

Extraction from Biological Matrices (e.g., Blood, Tissues, Urine)

The analysis of this compound in biological matrices is crucial for assessing exposure and understanding its toxicokinetics. Biological matrices encompass a wide range of samples, including blood, urine, saliva, stomach contents, intestinal contents, gastric lavage, vomit, brain matter, stool, faecal matter, bone, nails, hair, and skin rjstonline.com.

General Extraction Techniques: Solid Phase Extraction (SPE) is a widely used technique in forensic analysis to selectively isolate and concentrate compounds, such as drug molecules and pesticides, from complex biological matrices like blood, plasma, urine, and tissue sepscience.com. Liquid-liquid extraction (LLE), also known as solvent extraction or partitioning, is another common method to separate compounds based on their relative solubilities in two immiscible liquids, typically a polar aqueous phase and a non-polar organic solvent rjstonline.com.

Specific Protocols for Blood and Tissues: For the determination of intact pesticides, including carbamates like this compound, in tissue samples (e.g., liver, brain, or fat) or whole blood, a common procedure involves homogenization of the tissue, mixing with acetone, and centrifugation. The resulting centrifugate can then be directly injected into a gas chromatograph equipped with a flame photometric detector (FPD) epa.gov. For samples with lower concentrations (e.g., less than 0.1 ppm), additional cleanup steps are employed. These steps may include saturating the acetone supernatant with sodium chloride, extracting with hexane, evaporating the organic layer under nitrogen gas, and performing column cleanup using anhydrous sodium sulfate (Na2SO4) and deactivated silica (B1680970) gel epa.gov.

Extraction from Urine: While specific details for this compound extraction from urine were not extensively detailed, SPE is a common method for extracting various compounds, including cannabinoids and their metabolites, from urine samples sepscience.com.

Spectroscopic and Chemiluminescent Detection Systems

The detection of this compound often relies on highly sensitive and selective analytical techniques, with spectroscopic and chemiluminescent methods being prominent.

Chemiluminescent Detection: A sensitive flow-injection (FI) method has been developed for the determination of this compound in natural water samples utilizing the tris(2,2′-bipyridyl)ruthenium(II)-diperiodatoargentate(III) (Ru(bipy)3(2+)-DPA) chemiluminescence (CL) system researchgate.netresearchgate.netjst.go.jpnih.gov. This compound strongly enhances the CL intensity of this system, allowing for its sensitive detection researchgate.netresearchgate.netjst.go.jpnih.gov. Under optimal experimental conditions, the CL intensity shows a linear relationship with this compound concentration jst.go.jpnih.gov.

Spectroscopic Detection: Spectroscopic methods, such as UV-vis spectrophotometry and fluorescence spectroscopy, have been employed to investigate the interaction of this compound with biological molecules, such as calf thymus DNA researchgate.net. These studies can provide insights into the binding mechanisms of this compound. Furthermore, Surface-Enhanced Raman Scattering (SERS) is an emerging technique for the ultrasensitive detection of pesticides. SERS offers label-free fingerprint Raman spectra with ultra-high sensitivity and provides rapid analyte information, potentially enabling real-time monitoring ekb.eg.

Method Validation and Performance Evaluation (e.g., Recovery, Sensitivity, Selectivity)

Method validation is crucial to ensure the reliability, accuracy, and suitability of analytical procedures for this compound detection and quantification. Key parameters assessed during validation include linearity, recovery, sensitivity, and selectivity mdpi.comesydops.gr.

Linearity: Analytical methods for this compound and similar carbamates typically demonstrate good linearity over a defined concentration range. For instance, a flow-injection chemiluminescence method for this compound in water samples showed linearity over the range of 1.0 – 10000 ng mL−1, with a high correlation coefficient (R2 = 0.9994) jst.go.jpnih.govebi.ac.uk. For anticholinesterase pesticides in biological matrices, methods have shown linearity in the range of 25–500 μg/mL with correlation coefficients (r2) greater than 0.99 for all matrices mdpi.comresearchgate.net.

Recovery: Recovery, a measure of trueness, indicates the efficiency of the extraction and analytical process. Acceptable mean recoveries for pesticide residues typically fall within the range of 70–120% esydops.greuropa.eu. However, in some cases, particularly with multi-residue methods, recoveries between 60-140% may be accepted if precision is adequate (RSDr ≤20%) esydops.greuropa.eu. For a method validating anticholinesterase pesticides in biological matrices, analyte recovery ranged from 31% to 71% mdpi.comresearchgate.net. For thiram (B1682883) (another pesticide) in freshwaters, solid phase extraction achieved good recovery rates of 94–110% researchgate.net.

Sensitivity (Limit of Detection, LOD) and Limit of Quantitation (LOQ): Sensitivity refers to the lowest concentration of an analyte that can be reliably detected or quantified. For the flow-injection chemiluminescence method, the limit of detection (LOD) for this compound in natural water samples was reported as 0.1 ng mL−1 (S/N = 3) jst.go.jpnih.govebi.ac.uk. For carbamate pesticides in soil samples using micro-solid-phase extraction, detection limits were found to be in the range of 0.01-0.40 ng g−1, which is significantly lower than some other established methods researchgate.net.

Selectivity: Selectivity ensures that the method accurately measures the target analyte without interference from other compounds in the sample matrix. This is typically proven through identification-confirmation procedures esydops.gr. Analytical results should ideally show no significant interfering peaks from common xenobiotics or matrix effects mdpi.com.

Table 1: Performance Parameters of Analytical Methods for this compound and Related Carbamates

Method Type / AnalyteMatrixLinearity Range (R²)LOD / Detection LimitsRecovery RangeReference
FI-CL for this compoundNatural Water1.0 – 10000 ng mL⁻¹ (0.9994)0.1 ng mL⁻¹Not specified for this compound, but 94-110% for Thiram in similar method jst.go.jpnih.govebi.ac.uk
μ-SPE for CarbamatesSoil2 – 200 ng g⁻¹ (Linear)0.01 – 0.40 ng g⁻¹Not specified researchgate.net
HPLC-DAD for Anticholinesterase Pesticides (incl. carbamates)Biological (blood, liver, stomach contents, vitreous humor)25 – 500 μg/mL (>0.99)Not specified for LOD/LOQ31 – 71% mdpi.comresearchgate.net

Biomonitoring Approaches for Exposure Assessment

Biomonitoring is a powerful tool for assessing internal exposure to chemical substances, including pesticides like this compound, by measuring the chemicals themselves or their metabolites and biomarkers in biological samples mdpi.comepa.govmdpi.com. This approach offers a direct measure of the internal dose, providing a more accurate reflection of actual exposure and potential health risks compared to external exposure assessments mdpi.com.

Biomonitoring integrates exposure from all routes (e.g., inhalation, ingestion, dermal contact) and can be instrumental in identifying unintentional or unexpected exposures, as well as evaluating the effectiveness of existing risk management measures mdpi.com. The primary biological samples used for biomonitoring studies include urine and blood, although other matrices like hair, breast milk, and exhaled air can also be analyzed mdpi.comepa.govmdpi.com.

Utilization of Biomarkers of Exposure and Effect

Biomarkers are measurable indicators in biological media that provide evidence of exposure to a chemical or a biological response to that exposure epa.gov. They are broadly categorized into biomarkers of exposure and biomarkers of effect.

Biomarkers of Exposure: These biomarkers assess the presence of an exogenous chemical substance (the parent compound) or its interaction product with target molecules or cells in biological samples mdpi.com. For instance, a metabolite of this compound detected in urine would serve as a biomarker of exposure to the parent chemical epa.gov.

Biomarkers of Effect: Biomarkers of effect, also known as biological response biomarkers, represent observable and measurable changes in an organism's biochemical, molecular, cellular, or functional components that result from chemical exposure mdpi.com. These changes can be indicative of disease development or physiological alterations. A key biomarker for carbamate pesticide exposure, including this compound, is the inhibition of acetylcholinesterase (AChE) activity core.ac.ukt3db.caresearchgate.net. Carbamates reversibly bind to and inhibit AChE, an enzyme crucial for neurotransmitter breakdown t3db.ca. Studies in rats exposed to this compound have shown a significant reduction in AChE activity core.ac.ukresearchgate.net. Other observed biomarkers of effect in this compound-exposed rats include a significant reduction in white blood cells (WBC) and an increase in alkaline phosphatase (ALP), urea (B33335) (Ur), and creatinine (B1669602) (Cr) levels, indicating potential impacts on immune responsiveness and hepatic and renal functions core.ac.ukresearchgate.net.

Table 2: Key Biomarkers of Exposure and Effect for this compound

Biomarker TypeSpecific BiomarkerBiological MatrixSignificanceReference
ExposureThis compound metabolitesUrine, BloodDirect evidence of this compound uptake and internal dose mdpi.comepa.gov
EffectAcetylcholinesterase (AChE) activity inhibitionBlood, TissuesPrimary mechanism of carbamate toxicity; indicates neurotoxic effect core.ac.ukt3db.caresearchgate.net
EffectWhite Blood Cell (WBC) count reductionBloodIndicates potential immunological effects core.ac.ukresearchgate.net
EffectAlkaline Phosphatase (ALP) increaseBloodSuggests potential hepatic (liver) dysfunction core.ac.ukresearchgate.net
EffectUrea (Ur) and Creatinine (Cr) increaseBloodIndicates potential renal (kidney) dysfunction core.ac.ukresearchgate.net

Population-Based Biomonitoring Studies

Population-based biomonitoring studies are instrumental in evaluating the actual exposure of citizens to environmental contaminants like this compound, providing crucial data to support policy development and generate new scientific evidence mdpi.comeu-parc.eu. These studies help in monitoring trends of exposure and identifying new or emerging exposures within a population mdpi.com.

Such studies involve measuring concentrations of pesticides or their metabolites in a representative sample of the population. For example, studies have measured urinary concentrations of pesticide metabolites in children and adults to estimate exposure reference values and identify demographic and behavioral characteristics that predict exposures uantwerpen.benih.gov. The European Human Biomonitoring Initiative (HBM4EU) exemplifies a collaborative effort across multiple countries aimed at assessing chemical exposure in the European population to inform policy-making mdpi.comeu-parc.euuantwerpen.be. Despite their recognized advantages, biomonitoring remains an underused exposure assessment tool in some contexts mdpi.com.

Environmental Remediation and Management Strategies for Aminocarb Contamination

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment methods designed to remove organic and inorganic pollutants from water and wastewater by generating highly reactive species, primarily hydroxyl radicals (•OH) researchgate.netmdpi.comkirj.ee. These processes are effective in the oxidative destruction of dissolved organic contaminants, including pesticides like aminocarb, that may be refractory to conventional oxidation methods kirj.ee.

Application of Cold Plasma Technology for Water Treatment

Cold plasma technology, recognized as an Advanced Oxidation Process, has demonstrated significant potential for the degradation of pesticides, including carbamates such as this compound, in water umn.eduresearchgate.netfoodandnutritionjournal.orgresearchgate.netresearchgate.netmdpi.com. Studies have shown that cold plasma treatment can achieve substantial reductions in this compound concentrations. For instance, research indicates that 99.3% of this compound could be degraded after a 5-minute treatment at an applied voltage of 90 kV umn.eduresearchgate.netresearchgate.net.

The efficacy of cold plasma in degrading pesticides is primarily attributed to the generation of reactive species, including reactive oxygen species (ROS) and reactive nitrogen species (RNS), which induce oxidative stress and break down the target compounds foodandnutritionjournal.orgresearchgate.net. The degradation rate is often voltage-dependent, with higher voltages leading to the generation of more high-energy electrons, which in turn increases the concentration of free radicals and other reactive molecules capable of attacking pesticide functional groups researchgate.net.

Table 1: this compound Degradation by Cold Plasma Technology

PesticideApplied Voltage (kV)Treatment Duration (min)Degradation Efficacy (%)Reference
This compound90599.3 umn.eduresearchgate.netresearchgate.net
Carbaryl90550.5 umn.eduresearchgate.netresearchgate.net
Methiocarb90599.6 umn.eduresearchgate.netresearchgate.net

Analysis of Degradation Products and Proposed Reaction Pathways in Remediation Systems

The degradation of this compound through AOPs, such as cold plasma, typically leads to the formation of various transformation products. Research has identified reaction intermediates largely as oxidation products of the parent carbamate (B1207046) compounds, and specific reaction pathways have been proposed researchgate.net. One identified degradation product of this compound is this compound phenol (B47542) uni.lu.

While AOPs are designed to achieve complete mineralization of pollutants into less harmful compounds like small organic molecules, carbon dioxide, and ammonium (B1175870) hydroxide (B78521) mdpi.com, it is crucial to analyze the degradation products. In some instances, AOPs, particularly when dealing with aromatic amines, can lead to unexpected side reactions such as nitrosation, nitration, coupling, dimerization, and acetylation, which may yield stable and potentially toxic by-products nih.gov. This highlights the importance of comprehensive analysis of degradation pathways and products to ensure the complete detoxification of contaminated environments.

Bioremediation Potential of this compound-Contaminated Environments

Bioremediation offers an environmentally friendly and often cost-effective approach to cleaning up contaminated environments by utilizing biological agents, primarily microbial species (bacteria, fungi, actinomycetes) and green plants researchgate.net. Carbamate pesticides, including this compound, are among the compounds that can be targeted for bioremediation researchgate.netinflibnet.ac.in.

Microorganisms play a vital role in the biodegradation of carbamates through the action of hydrolytic enzymes such as esterases, lipases, and proteases, which are capable of cleaving chemical bonds within the pesticide molecule inflibnet.ac.in. For example, white rot fungi are known for their ability to degrade various organic compounds, including some pesticides, often producing extracellular enzymes that facilitate this process inflibnet.ac.in. Beyond microbial action, phytoremediation, which involves the use of plants, also contributes to bioremediation by accumulating, sorbing, and biotransforming contaminants through enzymatic breakdown e3s-conferences.org.

However, it is important to note that the biodegradation of some carbamates can sometimes result in the generation of metabolites that are also toxic, underscoring the necessity for a thorough understanding of the specific biodegradation mechanisms and pathways to ensure effective and safe remediation tandfonline.com.

Risk Assessment Methodologies and Regulatory Frameworks

Risk assessment is a critical component in managing the environmental and health impacts of pesticides like this compound. It involves evaluating potential hazards and exposures to determine the likelihood and severity of adverse effects fao.orgresearchgate.net. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), develop comprehensive guidance and tools to facilitate these assessments epa.gov.

Principles of Ecological Risk Assessment

Ecological Risk Assessment (EcoRA) systematically evaluates the potential for adverse effects on living organisms and ecosystems resulting from exposure to environmental stressors, such as chemical compounds europa.eu. While adapted from human health risk assessment, EcoRA uniquely focuses on populations and communities, assessing impacts on parameters like mortality and fecundity europa.eu.

The EcoRA process typically comprises three main phases:

Problem Formulation: This initial phase involves defining the assessment goals, selecting assessment endpoints (e.g., specific ecological entities or attributes to be protected), developing a conceptual model of exposure and effects, and outlining the analysis plan europa.euepa.gov.

Analysis Phase: This phase includes two primary activities: characterizing the exposure of ecological receptors to the contaminant and characterizing the ecological effects of the stressor europa.euepa.gov. Key metrics derived are the Predicted Environmental Concentration (PEC) and the Predicted No Effect Concentration (PNEC) europa.eu.

Risk Characterization: In the final phase, the information from exposure and effects assessments is integrated to estimate ecological risks, often expressed as a PEC/PNEC ratio. This phase also involves describing the lines of evidence supporting the risk estimates and interpreting the adversity of the observed or predicted ecological effects europa.euepa.gov.

The use of site-specific ecological risk data is crucial for informing cleanup decisions and developing protective quantitative cleanup levels clu-in.org.

Integration into Public Health Risk Assessment Models

Public Health Risk Assessment (PHRA) models are essential for evaluating the potential health impacts of contaminants like this compound on human populations. The process generally follows a structured approach, encompassing several key steps:

Planning: Defining the scope and objectives of the assessment.

Hazard Identification: Identifying the specific health effects that a chemical can cause, often supported by studies on toxicokinetics (how the body processes the chemical) and toxicodynamics (the effects of the chemical on the body) epa.gov.

Dose-Response Assessment: Quantifying the relationship between the dose of a chemical and the likelihood and severity of adverse health effects epa.gov.

Exposure Assessment: Estimating the magnitude, frequency, and duration of human exposure to the chemical through various pathways (e.g., ingestion of contaminated water or food, inhalation, dermal contact) epa.gov.

International organizations like the World Health Organization (WHO) have developed specific risk assessment models for vector control products, which integrate both human health and environmental considerations across various use patterns, such as indoor and outdoor spraying, treated nets, and larviciding fao.org. Regulatory frameworks also establish Maximum Concentration Levels (MCLs) for pesticides in drinking water, which are determined based on comprehensive risk assessment studies that consider the health impacts identified in human and animal subjects researchgate.net. The EPA also provides various models and tools to aid in conducting human health risk assessments epa.gov.

Historical Context and Legacy Environmental Impacts of Aminocarb Use

Historical Application Programs and Geographical Extent (e.g., Forest Pest Control Programs)

Aminocarb was extensively used as an insecticide, predominantly in forestry, for the control of biting insects such as spruce budworm larvae (Choristoneura fumiferana) and other lepidopterous larvae herts.ac.ukcambridge.orgwikipedia.org. Its commercial formulation, often known as Matacil, was a key component in large-scale aerial spray programs herts.ac.ukinchem.org.

A significant portion of this compound's historical application occurred in Eastern Canada. For instance, in the province of New Brunswick, between 1952 and 1993, approximately 97% of its 6.2 million hectares of forested land received at least one insecticide application, with this compound being among the insecticides used after 1968 bohrium.commcmaster.caresearchgate.net. Similarly, in Nova Scotia and on the island of Newfoundland, this compound was one of seven pesticides applied between 1968 and 2017 as part of historical spray programs canada.ca. During this period, 88% of forested land (4,567,148 hectares) on the island of Newfoundland, 0.6% (112,896 hectares) in Labrador, and 14% (598,142 hectares) in Nova Scotia received at least one insecticide application canada.ca. Large-scale trials involving this compound were conducted in New Brunswick in 1971 and in Québec in 1972 cambridge.org.

The following table summarizes key historical application data for this compound and other pesticides in Canadian forest pest control programs:

RegionPeriod of Application (Insecticides including this compound)Total Forested Land Treated (Hectares)Percentage of Forested Land TreatedPrimary Target Pest
New Brunswick, Canada1952-19936,200,00097%Eastern Spruce Budworm
Newfoundland (Island)1968-20174,567,14888%Forest Insect Pests
Nova Scotia, Canada1968-2017598,14214%Forest Insect Pests
Labrador, Canada1968-2017112,8960.6%Forest Insect Pests

Long-Term Environmental Consequences

Despite its relatively rapid degradation compared to other legacy pesticides, this compound's widespread historical use has contributed to long-term environmental considerations.

Historical insecticide applications, including this compound, have been shown to have legacy effects on riverine benthic macroinvertebrate (BMI) assemblages. A study in New Brunswick, Canada, which experienced decades of historical insecticide applications from 1952 to 1993 (including DDT, this compound, fenitrothion (B1672510), and phosphamidon), found that these historical applications explained a significant, albeit small, amount of variation in contemporary BMI assemblages bohrium.commcmaster.ca. The number of insecticide applications demonstrated a stronger association with BMI metrics than the total amount of insecticide applied bohrium.commcmaster.ca. However, contemporary environmental variables such as urban land use, substrate size, geology, and climate generally exerted a more dominant influence on structuring these assemblages bohrium.commcmaster.ca.

This compound is generally considered to have low volatility and a tendency to be non-persistent in soil and aquatic ecosystems herts.ac.uk. Under field application conditions, this compound residues have been observed to disappear rapidly from water, sediment, and fish, typically within 3 to 25 hours nih.gov. The half-life of this compound is reported to be less than one day in soil and approximately six days on spruce foliage inchem.org.

However, the environmental fate of this compound also involves its metabolism into various products. In soil, N-demethylation is the predominant degradation pathway inchem.org. In aquatic environments, metabolites such as the N-demethylated analogues and the phenolic hydrolysis product of this compound have been identified inchem.org. In plants, this compound can be metabolized into persistent water-soluble metabolites, primarily through hydroxylation followed by conjugation, mainly as glycosides inchem.org. While the parent compound dissipates rapidly, the persistence of certain metabolites in various environmental compartments necessitates consideration for long-term impacts inchem.orgwho.int.

Ecosystem Recovery and Resilience in Post-Application Environments

The rapid degradation of this compound in soil, water, and on foliage suggests a potential for ecosystem recovery in post-application environments, especially when compared to more persistent legacy pesticides inchem.orgwho.int. For carbamate (B1207046) insecticides in general, recovery of sensitive endpoints in aquatic ecosystems typically occurs within two months after the last application, provided that peak concentrations remain below certain thresholds researchgate.net. The quick breakdown of the parent compound minimizes the direct, acute exposure duration for many non-target organisms inchem.org. However, the formation of persistent water-soluble metabolites in plants and the presence of phenolic degradation products indicate that the complete recovery and resilience of ecosystems might be influenced by the ongoing presence and potential effects of these breakdown products inchem.org.

Comparative Analysis with Other Legacy Pesticides

This compound belongs to the carbamate class of insecticides, which are structurally and mechanistically similar to organophosphate pesticides mdpi.com. Both classes act as acetylcholinesterase (AChE) inhibitors nih.govherts.ac.uk. A key distinction lies in their binding mechanism: carbamates, including this compound, bind reversibly to AChE, whereas organophosphates cause irreversible phosphorylation of the enzyme mdpi.com.

Historically, this compound was introduced following the use of more persistent organochlorine insecticides like dichlorodiphenyltrichloroethane (DDT) cambridge.orgresearchgate.net. DDT, applied extensively in New Brunswick from 1952 to 1968, is known for its high persistence in soil and sediments and its bioaccumulation potential within the food web, leading to chronic effects that are still measurable today researchgate.netresearchgate.netnih.gov. In contrast, this compound and other carbamates that replaced DDT were considered non-persistent and were not expected to be found in ecosystems decades later herts.ac.ukresearchgate.netwho.int.

The comparative environmental fate of these pesticide classes highlights a shift in pest management strategies towards compounds with shorter environmental half-lives. While organochlorines like DDT are characterized by long persistence (half-lives up to 10-15 years in soil), carbamates generally break down in the environment within weeks or months nih.gov. This difference in persistence significantly influences their long-term environmental consequences and the potential for ecosystem recovery.

Research Gaps and Future Directions in Aminocarb Studies

Elucidation of Underexplored Toxicological Endpoints and Molecular Mechanisms

While Aminocarb is recognized as an acetylcholinesterase inhibitor, leading to cholinergic effects, the full spectrum of its toxicological endpoints and the intricate molecular mechanisms underlying these effects are not yet completely understood inchem.orgt3db.ca. Research indicates that this compound can induce cytotoxicity and endoplasmic reticulum stress-mediated apoptosis in mouse sustentacular Sertoli cells, highlighting a potential impact on male fertility scilit.com. However, for carbamates in general, the specific molecular mechanisms affecting male reproductive function remain to be fully disclosed, and the potential for epigenetic modifications due to exposure is an underexplored area mdpi.com. There is a recognized knowledge gap in connecting chemical exposures to specific adverse endpoints at the molecular level frontiersin.org. Further studies are needed to identify and characterize adverse outcome pathways (AOPs) to ensure that no critical mechanisms linking exposure to toxicity are overlooked mdpi.com. This includes investigating how this compound might influence metabolic pathways, such as fatty acid and amino acid metabolism, which have been identified as underexplored areas sensitive to chemical exposures mdpi.com.

Comprehensive Fate and Transport Modeling under Diverse and Changing Environmental Conditions

This compound's environmental fate is influenced by various factors, including its rapid degradation in soil, water, plants, and by ultraviolet radiation inchem.org. Its stability in buffered solutions is dependent on pH and temperature, with a half-life of over 127 days at pH 4, 5 to 11 days at pH 7, and less than 1 day at pH 9 inchem.org. In sandy loam soil, its half-life can be less than 24 hours, with microbial activity being essential for degradation inchem.org. Key degradation pathways include hydrolysis and photolysis, leading to metabolites like 4-dimethylamino-3-methylphenol and its N-demethylated analogues wikipedia.orgpublications.gc.ca.

Despite this, more information is required on the environmental pathways, concentrations, and distribution of carbamates, including this compound, particularly concerning their occurrence and fate in surface water, soil, and groundwater, and their impact on plants, invertebrates, and mammals who.int. Future research should focus on developing comprehensive fate and transport models that account for diverse and changing environmental conditions, such as varying temperatures, moisture levels, soil properties (pH, organic matter, texture), and microbial communities, especially in the context of climate change numberanalytics.com. Understanding the persistence and mobility of this compound and its degradation products under these dynamic conditions is critical.

Table 1: this compound Degradation Half-Lives in Water (pH-Dependent) inchem.org

pH ValueApproximate Half-Life
4>127 days
75-11 days
9<1 day

Development of Sustainable and Innovative Remediation Technologies

The remediation of this compound contamination requires the development of sustainable and innovative technologies. Current approaches for pesticide removal from water environments include advanced oxidation processes (AOPs), electrochemical processes, membrane separation, and adsorption using various materials like carbon nanotubes, biochar, and nanocomposites researchgate.net. Cold plasma technology has shown significant potential for this compound degradation in water, with high degradation efficiencies observed under specific conditions researchgate.net.

Future research should focus on optimizing these technologies for this compound, particularly emphasizing sustainable practices such as in-situ bioremediation, chemical oxidation, and phytoremediation, which are energy-efficient, produce minimal waste, and reduce greenhouse gas emissions greenmunicipalfund.camdpi.comeni.com. There is a need to explore integrated approaches, such as combining biochar with phytoremediation, to address the limitations of individual methods and enhance the degradation capacity of rhizosphere microorganisms mdpi.com. Research should also aim to develop cost-effective and scalable solutions for real-life applications.

Advanced Biomonitoring for Cumulative Exposure and Long-Term Health Outcomes

Human biomonitoring is a powerful tool for assessing exposure to chemicals by measuring substances, their metabolites, or markers of health effects in biological samples europa.eu. However, significant challenges exist in fully utilizing biomonitoring data for cumulative exposure and long-term health outcomes related to compounds like this compound. These challenges include linking biomonitoring data back to specific sources and pathways of exposure, accurately reconstructing internal doses, and addressing the non-specificity of certain metabolites nih.gov.

Future directions involve developing more advanced, accurate, and comprehensive methods for measuring and understanding pesticide exposure in affected communities, especially considering that pesticides are often encountered in mixtures and their cumulative effects are poorly understood ca.gov. This necessitates better integration of environmental, biological, and health data through advanced analytics, including air dispersion and machine learning models, to build a complete picture of exposure risks and inform public health policies ca.gov. Biomonitoring can help identify populations with higher exposures and evaluate environmental health policies nih.gov.

Long-Term Ecological Surveillance and Climate Change Interactions

Long-term ecological surveillance is crucial to understand the subtle and chronic impacts of this compound on ecosystems, especially given its persistence in certain environmental compartments and its potential to bioaccumulate to a slight extent in some species inchem.orgwho.int. While this compound is considered obsolete, its historical widespread use means residual impacts could still be observed.

A critical research gap lies in understanding how climate change, through altered temperature regimes, precipitation patterns, and extreme weather events, might influence the environmental fate, transport, and bioavailability of this compound and its metabolites, thereby affecting its long-term ecological impacts. This includes investigating potential shifts in microbial degradation rates, changes in water body dynamics affecting distribution, and altered sensitivities of ecological receptors under climate stress. Comprehensive, multi-year monitoring programs are needed to track these interactions and their consequences for biodiversity and ecosystem health.

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Ecotoxicology and Toxicology

Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized toxicology by enabling the analysis of complex interactions between chemicals and biological systems at a molecular level numberanalytics.comecetoc.org. These technologies are instrumental in elucidating toxicity mechanisms and identifying biomarkers of exposure and effect ecetoc.org.

For this compound, integrating these technologies can provide deeper insights into its ecotoxicological and toxicological profiles. While environmental omics is still in the data generation and collection stage, there is a clear need to fill important data gaps by linking and integrating omics data with traditional toxicity data enviro.wiki. Proteomics and metabolomics, in particular, can reveal changes in protein expression and metabolic profiles that indicate stress responses or specific toxic pathways induced by this compound exposure numberanalytics.comnih.gov. Future research should focus on applying multiomics approaches to this compound studies, moving beyond single omics layers to gain a more holistic understanding of its effects across different levels of biological organization and across diverse species nih.gov. Challenges remain in data quality, reproducibility, interpretation, and integration of omics data with other data types ecetoc.org.

Q & A

Q. What methodologies are recommended for comprehensive physicochemical characterization of aminocarb in laboratory settings?

To characterize this compound, determine its molecular formula (C₁₁H₁₆N₂O₂), molecular weight (208.26 g/mol), and melting point (93–94°C) via differential scanning calorimetry. Measure its partition coefficient (log P = 1.9) using shake-flask or HPLC methods. Stability testing should include exposure to strong oxidizers (e.g., peroxides) to assess reactivity. Use spectroscopic techniques (FTIR, NMR) for structural validation .

Q. What are the standard analytical techniques for quantifying this compound residues in environmental and biological samples?

Extract this compound using ethyl acetate homogenization, followed by cleanup via microcolumn chromatography with alumina adsorbent. Quantify via gas-liquid chromatography (GLC) with flame ionization detection (FID), using a column packed with 1.5% OV-17 and 1.95% OV-210 on Chromosorb W-HP. Validate methods with recovery rates (96–99%) and detection limits (0.01 ppm). Compare with colorimetric techniques, which may have higher error margins in spray deposit assessments .

Method Recovery Rate Detection Limit Error Margin
GLC-FID96–99%0.01 ppm±5%
Colorimetric85–92%0.1 ppm±15%

Q. How does this compound induce neurotoxicity, and what experimental models are used to assess this mechanism?

this compound inhibits acetylcholinesterase (AChE), disrupting synaptic acetylcholine breakdown. In vivo models (e.g., Wistar rats) are dosed orally (10–40 mg/kg body weight). Measure AChE activity in brain homogenates 1–14 days post-exposure using Ellman’s assay. Histopathological analysis of neural tissues (e.g., hippocampal neurons) via hematoxylin-eosin staining confirms neurodegeneration .

Q. What strategies are effective for monitoring this compound contamination in field samples such as foliage and aquatic systems?

Collect foliage/fruit samples post-application and homogenize with ethyl acetate. For aquatic systems, use solid-phase extraction (SPE) with C18 cartridges. Analyze via GLC-AFID, ensuring compliance with EPA guidelines. Report environmental half-life and bioaccumulation potential, particularly given its classification as a Category 1 acute aquatic hazard .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between acute and chronic this compound exposure studies?

Discrepancies arise from dosage, exposure duration, and model variability. For acute toxicity (oral LD₅₀ = Category 2), prioritize AChE inhibition within 24 hours. Chronic studies (14+ days) should evaluate delayed effects, such as immune suppression (reduced WBC counts) and hepatic enzyme alterations (e.g., elevated alkaline phosphatase). Use longitudinal designs with multiple sampling timepoints to reconcile conflicting data .

Q. What experimental designs are optimal for evaluating sublethal this compound effects on non-target organisms?

Expose model organisms (e.g., Daphnia magna, earthworms) to sublethal doses (1–10% of LD₅₀) in controlled ecosystems. Assess biomarkers like glutathione-S-transferase (GST) for oxidative stress and comet assays for DNA damage. Histological analysis of gills (fish) or midgut (insects) identifies subcellular damage. Include negative controls and replicate trials to minimize variability .

Q. How can multi-organ toxicity be systematically assessed in this compound-exposed organisms?

Conduct necropsy on exposed rodents to harvest liver, kidneys, and testes. Use hematoxylin-eosin staining to identify hemorrhagic foci (liver) and tubular necrosis (kidneys). Quantify serum biomarkers: ALT/AST for hepatotoxicity, creatinine for renal dysfunction, and testosterone for reproductive impairment. Correlate findings with dose-response curves .

Q. What validation criteria are critical for developing reliable this compound analytical methods?

Validate methods per AOAC guidelines:

  • Linearity : R² ≥ 0.995 over 0.01–10 ppm.
  • Precision : ≤10% RSD for intra-/inter-day trials.
  • Accuracy : 85–115% recovery across matrices (foliage, water).
  • LOD/LOQ : ≤0.01 ppm via signal-to-noise ratios. Cross-validate with LC-MS/MS for confirmatory analysis .

Q. What methodologies are employed to evaluate this compound-induced reproductive toxicity in mammalian models?

Administer 30–40 mg/kg doses to male rats for 30 days. Assess sperm count (epididymal flush) and motility (computer-assisted semen analysis). Perform testicular histology to identify seminiferous tubule atrophy. Measure follicle-stimulating hormone (FSH) and luteinizing hormone (LH) via ELISA to evaluate endocrine disruption .

Q. How can ecotoxicological studies be designed to assess this compound impacts on aquatic food webs?

Conduct microcosm experiments with algae (primary producers), Daphnia (primary consumers), and fish (secondary consumers). Measure this compound bioaccumulation factors (BAF) and trophic magnification. Use GC-MS to quantify residues in tissues. Model population dynamics to predict ecosystem-level risks, particularly given its high acute aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.